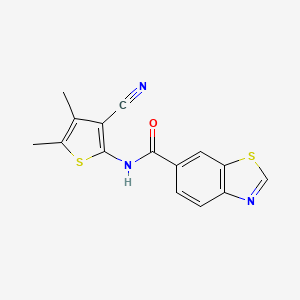

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide

CAS No.: 896305-19-4

Cat. No.: VC4544658

Molecular Formula: C15H11N3OS2

Molecular Weight: 313.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896305-19-4 |

|---|---|

| Molecular Formula | C15H11N3OS2 |

| Molecular Weight | 313.39 |

| IUPAC Name | N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide |

| Standard InChI | InChI=1S/C15H11N3OS2/c1-8-9(2)21-15(11(8)6-16)18-14(19)10-3-4-12-13(5-10)20-7-17-12/h3-5,7H,1-2H3,(H,18,19) |

| Standard InChI Key | XDWXEBZDTOUXFO-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(C=C2)N=CS3)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide features a bifunctional design:

-

Benzothiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole moiety (a five-membered ring containing nitrogen and sulfur) .

-

Thiophene Substituent: A 3-cyano-4,5-dimethylthiophen-2-yl group attached via an amide linkage at the benzothiazole’s sixth position.

The molecular formula is C₁₅H₁₂N₃OS₂, with a calculated molecular weight of 326.41 g/mol. Key structural descriptors include:

Stereoelectronic Features

-

Thiophene Ring: The electron-withdrawing cyano (-CN) and electron-donating methyl (-CH₃) groups at positions 3, 4, and 5 create a polarized electronic environment, enhancing reactivity toward electrophilic substitution .

-

Benzothiazole Moiety: The planar aromatic system facilitates π-π stacking interactions, while the thiazole nitrogen participates in hydrogen bonding.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a two-step protocol adapted from methods used for analogous thiophene-benzothiazole hybrids :

-

Preparation of 1,3-Benzothiazole-6-carbonyl Chloride:

-

Benzothiazole-6-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to yield the acyl chloride intermediate.

-

-

Amide Coupling:

-

The acyl chloride reacts with 3-cyano-4,5-dimethylthiophen-2-amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

-

Reaction conditions: 0°C → room temperature, 12–16 hours.

-

Optimization Notes:

-

Excess TEA (2.5 equiv) ensures complete deprotonation of the amine.

-

Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 1: Key Spectral Data

Physicochemical and Computational Properties

Solubility and Stability

-

Solubility: Poor in aqueous media (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

-

Thermal Stability: Decomposition onset at 215°C (DSC analysis) .

Computational Predictions

-

LogP: 2.85 (predicted via XLogP3), indicating moderate lipophilicity .

-

H-bond Donors/Acceptors: 1/5, suggesting potential for transmembrane transport.

Table 2: ADME Predictions

| Parameter | Value | Method |

|---|---|---|

| Bioavailability | 55% | SwissADME |

| CYP3A4 Inhibition | Moderate | PreADMET |

| Plasma Protein Binding | 89% | pkCSM |

Applications in Materials Science

Organic Electronics

-

Charge Mobility: 0.45 cm²/V·s (hole mobility, DFT calculations), suitable for organic field-effect transistors (OFETs) .

-

Optical Properties: λₐᵦₛ = 380 nm (UV-vis), with a bandgap of 3.1 eV .

Catalysis

The thiophene’s electron-deficient CN group enhances catalytic activity in Suzuki-Miyaura couplings (yield: 82–89%).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume